molecular formula C10H15N3O2S2 B6082528 N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide

N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide

Cat. No. B6082528
M. Wt: 273.4 g/mol
InChI Key: LIPQUDUWHAQLRD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as METC, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells and bacteria. It is also believed to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide can affect various biochemical and physiological processes in the body. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to affect the production of cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide in lab experiments is its potential as a novel anti-cancer and anti-tubercular agent. However, its limitations include its low solubility in water and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One direction is to further investigate its potential as an anti-cancer and anti-tubercular agent. Another direction is to study its potential as an anti-inflammatory agent, as it has been shown to affect cytokine production. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient methods for synthesizing the compound.
Conclusion:
In conclusion, N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand the potential of N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide in various scientific research applications.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide involves the reaction of 5-methyl-3-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-methoxyethyl)hydrazinecarbothioamide to form the final product, N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide.

Scientific Research Applications

N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been studied for its potential use in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of tuberculosis, as it has shown to have anti-tubercular activity.

properties

IUPAC Name

1-(2-methoxyethyl)-3-[(5-methylthiophene-3-carbonyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S2/c1-7-5-8(6-17-7)9(14)12-13-10(16)11-3-4-15-2/h5-6H,3-4H2,1-2H3,(H,12,14)(H2,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPQUDUWHAQLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NNC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-[(5-methylthiophen-3-yl)carbonyl]hydrazinecarbothioamide

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